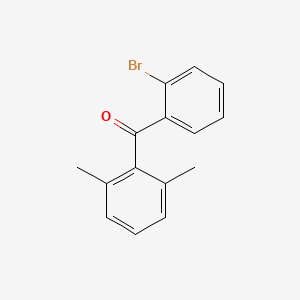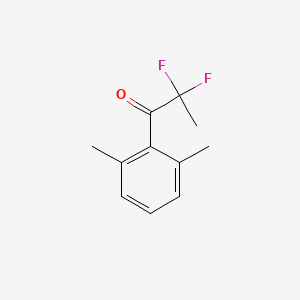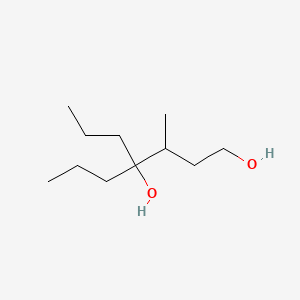
2-(2,6-Dimethylphenyl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dimethylphenyl)cyclohexan-1-ol is a versatile chemical compound with the molecular formula C14H20O. It is characterized by a cyclohexanol core substituted with a 2,6-dimethylphenyl group. This compound is used in various scientific studies due to its unique structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenyl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of 2-aryl cyclic ketones using palladium catalysts under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves the use of commercially available reagents and solvents. The process may include the use of magnesium shavings and iodine in dry tetrahydrofuran, followed by the addition of arylmagnesium bromide in the presence of cuprous iodide .
化学反応の分析
Types of Reactions
2-(2,6-Dimethylphenyl)cyclohexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using Dess-Martin periodinane to form the corresponding ketone.
Reduction: Hydrogenation of the compound can be achieved using palladium catalysts under acidic conditions.
Substitution: The compound can undergo substitution reactions with various nucleophiles, facilitated by the presence of a suitable leaving group.
Major Products Formed
The major products formed from these reactions include the corresponding ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(2,6-Dimethylphenyl)cyclohexan-1-ol has a wide range of applications in scientific research. Its unique structure allows for intriguing applications in various fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2,6-Dimethylphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes .
類似化合物との比較
Similar Compounds
2-(2,4-Dimethylphenyl)cyclohexan-1-ol: Similar in structure but with different substitution patterns on the phenyl ring.
Cyclohexanol: A simpler analog with a hydroxyl group on the cyclohexane ring.
Uniqueness
2-(2,6-Dimethylphenyl)cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
IUPAC Name |
2-(2,6-dimethylphenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-10-6-5-7-11(2)14(10)12-8-3-4-9-13(12)15/h5-7,12-13,15H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMJMUYJLDOTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














